

A Technical Guide to the Spectroscopic Elucidation of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Methyl 1-bromocyclobutanecarboxylate</i>
Cat. No.:	B1583443

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **Methyl 1-bromocyclobutanecarboxylate** ($C_6H_9BrO_2$), a valuable building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide explains the causal reasoning behind spectral assignments and provides robust, self-validating experimental protocols for acquiring high-quality spectroscopic information. All methodologies and interpretations are grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Structural Imperative

Methyl 1-bromocyclobutanecarboxylate is a functionalized cyclobutane derivative. The cyclobutane motif is of significant interest in medicinal chemistry, often serving as a rigid scaffold or a bioisostere for other cyclic or acyclic moieties.^{[1][2]} The presence of a bromine atom at a quaternary center and a methyl ester group provides two distinct points for further chemical modification.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic analysis provides a non-destructive method to peer into the molecular architecture, confirming identity, purity, and connectivity. This guide will systematically deconstruct the expected spectroscopic signature of **Methyl 1-bromocyclobutanecarboxylate**, providing a reference standard for chemists working with this and related compounds.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can map the electronic environment and connectivity of every proton in the structure.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

While a dedicated spectrum for the methyl ester was not found in the initial search, extensive data exists for the highly analogous Ethyl 1-bromocyclobutanecarboxylate.[3][4] By substituting the ethyl ester signals with the expected signal for a methyl ester, we can construct a highly accurate predicted spectrum. The puckered nature of the cyclobutane ring leads to complex splitting patterns for the methylene protons.[5][6]

Table 1: Predicted ¹H NMR Data for **Methyl 1-bromocyclobutanecarboxylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale & Causality
~3.75	Singlet (s)	3H	$-\text{OCH}_3$	The methyl protons are deshielded by the adjacent oxygen atom of the ester. They are isolated and thus appear as a sharp singlet.
~2.92	Multiplet (m)	2H	Cyclobutane - CH_2-	Protons on the carbons adjacent (α) to the quaternary C-Br center. They are deshielded by the electronegative bromine atom.
~2.63	Multiplet (m)	2H	Cyclobutane - CH_2-	Protons on the carbons adjacent (α) to the quaternary C-Br center. Diastereotopic protons lead to complex splitting.
~2.24	Multiplet (m)	1H	Cyclobutane - CH_2-	Proton on the carbon beta (β) to the C-Br center. Experiences less deshielding than

~1.89	Multiplet (m)	1H	Cyclobutane - CH ₂ -	the alpha protons.
				Proton on the carbon beta (β) to the C-Br center. The complexity arises from geminal and vicinal coupling.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of purified **Methyl 1-bromocyclobutanecarboxylate**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumental Parameters (400 MHz Spectrometer):
 - Nucleus: ¹H
 - Solvent: CDCl₃
 - Acquisition Time: 4.0 seconds
 - Spectral Width: 16 ppm (-2 to 14 ppm)
 - Pulse Width: 90°
 - Relaxation Delay: 2.0 seconds
 - Number of Scans: 16 (adjust for sample concentration)

- Temperature: 298 K
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
 - Phase correct the spectrum manually.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate all signals and determine coupling constants.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule and offers critical information about their chemical environment (hybridization, substitution).

Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The predicted chemical shifts are based on established ranges for carbons in similar functional groups and structural environments.^{[7][8]} The molecule possesses 5 unique carbon environments.

Table 2: Predicted ¹³C NMR Data for **Methyl 1-bromocyclobutanecarboxylate**

Chemical Shift (δ) ppm	Carbon Type	Assignment	Rationale & Causality
~172	Quaternary (C=O)	Ester Carbonyl	The C=O bond of the ester group is highly deshielded and typically appears in this downfield region. [7]
~65	Quaternary (C-Br)	C1	This quaternary carbon is directly attached to two electronegative atoms (Br and the carbonyl C), causing a significant downfield shift.
~53	Primary (-CH ₃)	-OCH ₃	The methyl carbon of the ester is deshielded by the attached oxygen atom.
~35	Secondary (-CH ₂)	C2, C4	The methylene carbons adjacent to the C-Br center. Their chemical shift is influenced by both ring strain and the inductive effect of the bromine.

~16 Secondary (-CH₂) C3

The methylene carbon at the "back" of the ring, furthest from the electron-withdrawing groups, making it the most upfield of the ring carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation:
 - Use the same sample prepared for ¹H NMR analysis. For dilute samples, a higher concentration (20-50 mg) may be required.
- Instrumental Parameters (100 MHz Spectrometer):
 - Nucleus: ¹³C
 - Acquisition Mode: Proton-decoupled (broadband decoupling)
 - Solvent: CDCl₃
 - Acquisition Time: 1.5 seconds
 - Spectral Width: 240 ppm (-10 to 230 ppm)
 - Pulse Width: 30°
 - Relaxation Delay: 2.0 seconds
 - Number of Scans: 1024 (or more, as ¹³C has low natural abundance)
 - Temperature: 298 K
- Data Processing:
 - Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz).

- Phase correct the spectrum.
- Calibrate the spectrum using the central peak of the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Predicted IR Spectral Analysis

The IR spectrum is expected to be dominated by absorptions corresponding to the ester functional group and the alkyl framework.[\[9\]](#)[\[10\]](#)

Table 3: Predicted IR Absorption Bands for **Methyl 1-bromocyclobutanecarboxylate**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group	Rationale & Causality
~2960-2850	Medium-Strong	C-H Stretch	Alkane (CH ₂ , CH ₃)	Characteristic stretching vibrations for sp ³ hybridized C-H bonds.[10]
~1735	Strong	C=O Stretch	Ester	The strong dipole of the carbonyl bond results in a very intense, sharp absorption, which is a hallmark of carbonyl compounds.[11]
~1250-1100	Strong	C-O Stretch	Ester	The C-O single bond stretch of the ester linkage is also a prominent feature.
~650-550	Medium	C-Br Stretch	Alkyl Halide	The vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum.[9]

Experimental Protocol: IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR setup.
- Place a single drop of the neat liquid sample of **Methyl 1-bromocyclobutanecarboxylate** directly onto the center of the ATR crystal.
- Instrumental Parameters (FT-IR Spectrometer):
 - Technique: ATR
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
 - Data Mode: Transmittance or Absorbance
- Data Processing:
 - The software automatically ratios the sample scan against the background scan.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

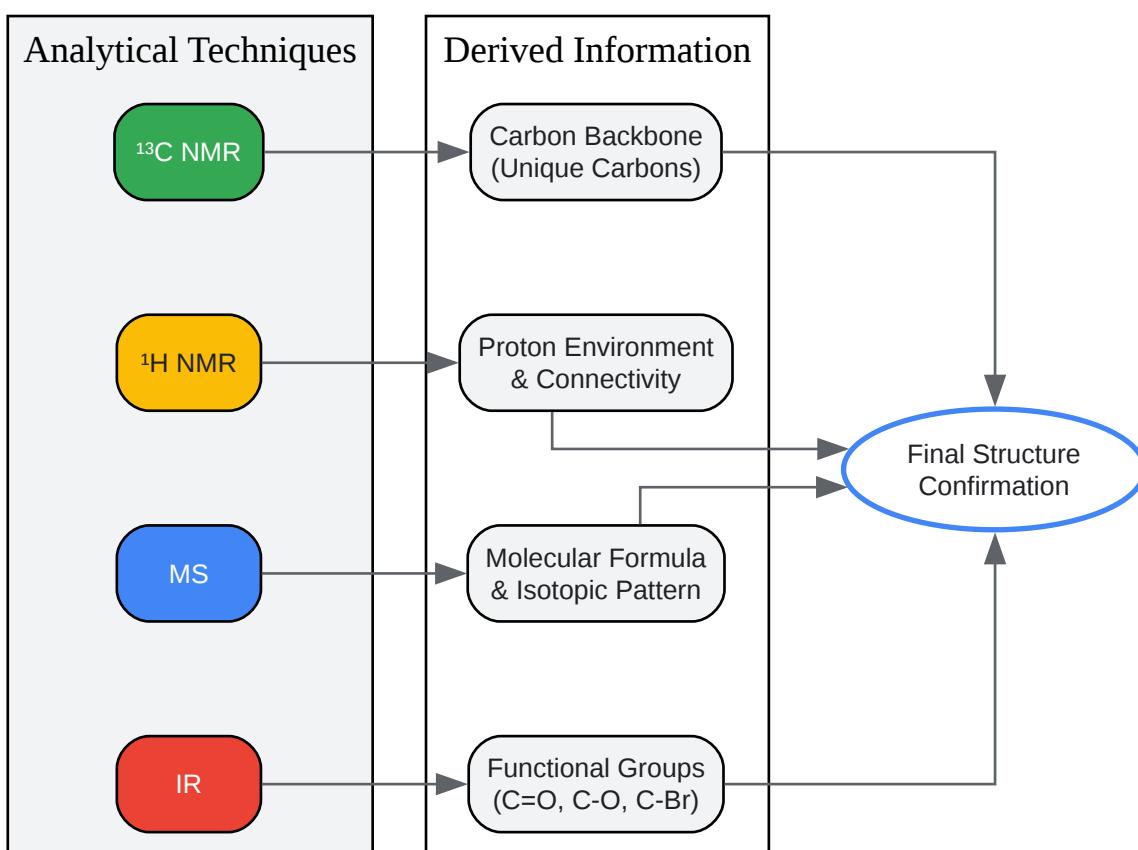
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Predicted Mass Spectrum Analysis (Electron Ionization - EI)

The analysis is based on the fragmentation pattern of the analogous ethyl ester and fundamental principles of mass spectrometry.[\[12\]](#) The molecular formula is $\text{C}_6\text{H}_9\text{BrO}_2$. The calculated monoisotopic mass is 191.98 Da for the ^{79}Br isotope and 193.98 Da for the ^{81}Br isotope.

Table 4: Predicted Key Fragments in the EI-MS of **Methyl 1-bromocyclobutanecarboxylate**

m/z	Proposed Fragment	Rationale & Causality
192/194	$[M]^+$	Molecular ion peak. The presence of two peaks of nearly equal intensity (the M+2 peak) is the characteristic isotopic signature of a single bromine atom.
161/163	$[M - OCH_3]^+$	Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.
113	$[M - Br]^+$	Loss of a bromine radical. This results in a cyclobutyl carbocation stabilized by the ester group.
53	$[C_4H_5]^+$	Cyclobutenyl cation, a common fragment resulting from the rearrangement and fragmentation of the cyclobutane ring. [12]


Experimental Protocol: Mass Spectrometry

- Sample Introduction (GC-MS):
 - Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
 - Inject 1 μ L of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
 - GC Conditions: Use a standard non-polar column (e.g., DB-5). Temperature program: start at 50°C, hold for 1 min, ramp to 250°C at 15°C/min.

- Instrumental Parameters (EI-MS):
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Scan Range: 40 - 400 m/z
 - Source Temperature: 230°C
- Data Processing:
 - Identify the molecular ion peak (M^+) and its isotopic pattern.
 - Analyze the major fragment ions and propose structures consistent with the parent molecule.
 - Compare the obtained spectrum with library databases if available.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of **Methyl 1-bromocyclobutanecarboxylate**.

References

- Vertex AI Search. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER | 35120-18-4.
- Royal Society of Chemistry. Supporting information.
- Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033967).
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967).
- ChemicalBook. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) MS spectrum.
- ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF.
- Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy.

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- ChemicalBook. Methyl 3-bromoCyclobutane-1-carboxylate synthesis.
- ChemicalBook. 1-bromo-cyclobutanecarboxylic acid ethyl ester(35120-18-4) 1 h nmr.
- ResearchGate. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate.
- ChemScene. 35120-18-4 | Ethyl 1-bromocyclobutanecarboxylate.
- PubChem. Methyl 1-bromocyclopentane-1-carboxylic acid | C7H11BrO2 | CID 129759703.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate.
- ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF.
- ChemicalBook. Methyl 3-bromoCyclobutane-1-carboxylate | 4935-00-6.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts.
- ChemicalBook. 1-bromo-cyclobutanecarboxylic acid ethyl ester(35120-18-4)ir1.
- University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf.
- Sigma-Aldrich. Ethyl 1-bromocyclobutanecarboxylate 96 35120-18-4.
- ACS Publications. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2 + 2] Cycloaddition of Vinyl Boronate Esters.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- ACS Publications. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2 + 2] Cycloaddition of Vinyl Boronate Esters | Organic Letters.
- ACS Publications. CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Infrared Spectroscopy.
- National Institutes of Health. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures.
- PubChem. Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER | 35120-18-4 [chemicalbook.com]
- 4. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) 1H NMR [m.chemicalbook.com]
- 5. [researchgate.net](#) [researchgate.net]
- 6. [researchgate.net](#) [researchgate.net]
- 7. [chem.libretexts.org](#) [chem.libretexts.org]
- 8. [organicchemistrydata.org](#) [organicchemistrydata.org]
- 9. [uanlch.vscht.cz](#) [uanlch.vscht.cz]
- 10. [chem.libretexts.org](#) [chem.libretexts.org]
- 11. [bpb-us-w2.wpmucdn.com](#) [bpb-us-w2.wpmucdn.com]
- 12. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Elucidation of Methyl 1-bromocyclobutanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583443#spectroscopic-data-for-methyl-1-bromocyclobutanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com